![molecular formula C14H22N2O3S B4694299 3-{4-[(diethylamino)sulfonyl]phenyl}-N-methylpropanamide](/img/structure/B4694299.png)

3-{4-[(diethylamino)sulfonyl]phenyl}-N-methylpropanamide

Descripción general

Descripción

Synthesis Analysis

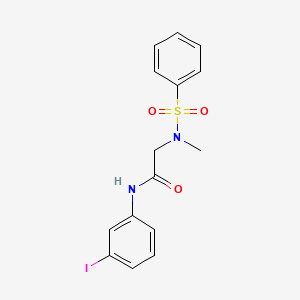

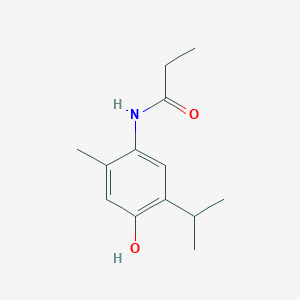

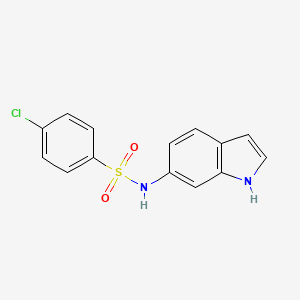

The synthesis of compounds related to 3-{4-[(diethylamino)sulfonyl]phenyl}-N-methylpropanamide often involves complex organic reactions. For example, novel sulfonamide derivatives have been synthesized through various chemical pathways, including sodium borohydride reduction and reactions involving propargyl alcohol and N-sulfonylhydrazone, indicating diverse synthetic routes for sulfonamide compounds (Gangapuram & Redda, 2006) (Zhu et al., 2011).

Molecular Structure Analysis

Research on related sulfonamide compounds has employed quantum mechanical and spectroscopic studies to elucidate their molecular structures. Techniques such as FT-IR, FT-RAMAN, UV, and NMR spectral analysis have been used to characterize the molecular geometry, vibrational wave numbers, and infrared intensities (Chandralekha et al., 2019).

Chemical Reactions and Properties

Chemoselective reactions involving sulfonamide compounds have demonstrated the formation of chiral hexahydro-4-pyrimidinones and oxazolidines, showcasing the chemical versatility and reactivity of sulfonamide-based structures (Hajji et al., 2002).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including crystalline structure and thermal stability, have been studied through X-ray crystallography and thermo gravimetric analysis (TGA), providing insight into their stability and structural characteristics (Etsè et al., 2019).

Chemical Properties Analysis

Research into the chemical properties of sulfonamide derivatives has included NBO analysis, NLO, and HOMO-LUMO studies to understand their electronic properties, stability, and reactivity. These studies help elucidate the charge transfer within molecules and the hyperconjugative interactions contributing to their stability (Sarojini et al., 2013).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds, such as n-phenylacetamide sulphonamides, have been shown to exhibit good analgesic activity .

Mode of Action

It’s known that sulphonamides, a group to which this compound belongs, often work by inhibiting bacterial synthesis of folic acid, an essential nutrient .

Result of Action

Related compounds have been shown to exhibit good analgesic activity .

Propiedades

IUPAC Name |

3-[4-(diethylsulfamoyl)phenyl]-N-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-4-16(5-2)20(18,19)13-9-6-12(7-10-13)8-11-14(17)15-3/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLKUBLHRSKTBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

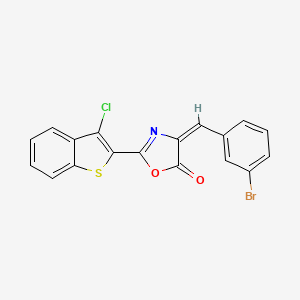

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4694223.png)

![1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane](/img/structure/B4694237.png)

![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4694239.png)

![N-[2-(benzoylamino)ethyl]-4-methylbenzamide](/img/structure/B4694242.png)

![5-(2-methoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4694283.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide](/img/structure/B4694288.png)

![ethyl 4-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4694306.png)